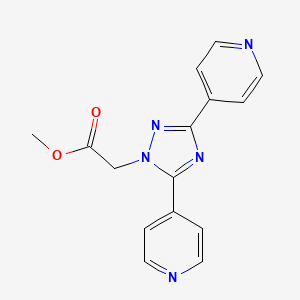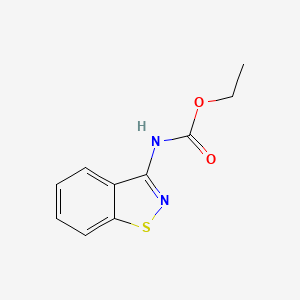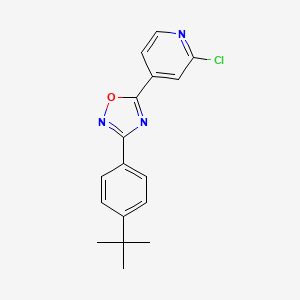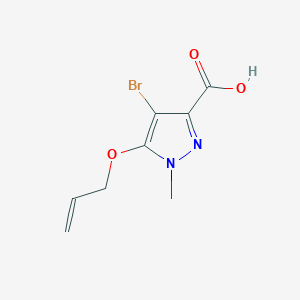
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is a complex organic compound with a unique structure that includes a piperidine ring, carboxylic acid groups, and a phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through carboxylation reactions.
Hydroxylation: The hydroxyl group is added via hydroxylation reactions.
Esterification: The phenylmethyl ester is formed through an esterification reaction involving phenylmethanol and the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters or amides.
Applications De Recherche Scientifique
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2S): A similar compound with an oxo group instead of a hydroxyl group.
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,4S): A compound with two ester groups instead of one.
Uniqueness
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11?,12-/m0/s1 |
Clé InChI |
FTYFCFPNHFHPBH-KIYNQFGBSA-N |
SMILES isomérique |
C1CN([C@@H](CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)






![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)


